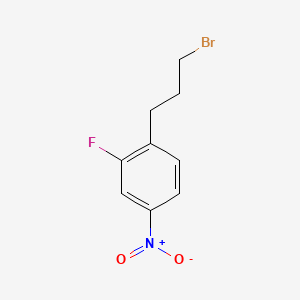
1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a fluorine atom, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene typically involves the following steps:
Bromination: The bromopropyl group can be introduced via a bromination reaction. This can be done by reacting the nitrofluorobenzene intermediate with 1,3-dibromopropane in the presence of a suitable catalyst, such as aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the bromopropyl group is oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives, such as 1-(3-azidopropyl)-2-fluoro-4-nitrobenzene.
Reduction: Formation of 1-(3-bromopropyl)-2-fluoro-4-aminobenzene.
Oxidation: Formation of 1-(3-bromopropyl)-2-fluoro-4-nitrobenzoic acid.
科学的研究の応用
1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.
Materials Science: It can be used in the preparation of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and cellular
特性
分子式 |
C9H9BrFNO2 |
|---|---|
分子量 |
262.08 g/mol |
IUPAC名 |
1-(3-bromopropyl)-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C9H9BrFNO2/c10-5-1-2-7-3-4-8(12(13)14)6-9(7)11/h3-4,6H,1-2,5H2 |
InChIキー |
VUMPBDDPNAMFAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















